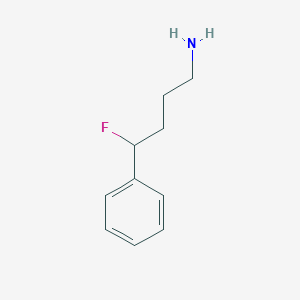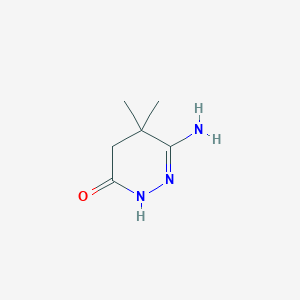
6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its unique structure, featuring a pyridazine ring, makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes might be employed to scale up the production while maintaining efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the pyridazine ring to form dihydropyridazine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Medicinal Chemistry: As a scaffold for developing new pharmaceuticals with potential therapeutic effects.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: In the development of novel materials with unique properties.
作用機序
The mechanism of action of 6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the specific context of its use.
類似化合物との比較
Similar Compounds
Pyridazine: A parent compound with a similar ring structure.
Dihydropyridazine: Reduced forms of pyridazine with similar properties.
Aminopyridazines: Compounds with amino groups attached to the pyridazine ring.
Uniqueness
6-Amino-5,5-dimethyl-4,5-dihydropyridazin-3(2H)-one stands out due to its specific substitution pattern, which can impart unique chemical and biological properties. Its potential for diverse applications makes it a valuable compound for further research and development.
特性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
3-amino-4,4-dimethyl-1,5-dihydropyridazin-6-one |
InChI |
InChI=1S/C6H11N3O/c1-6(2)3-4(10)8-9-5(6)7/h3H2,1-2H3,(H2,7,9)(H,8,10) |
InChIキー |
DEWNWGRSXMDGDU-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)NN=C1N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


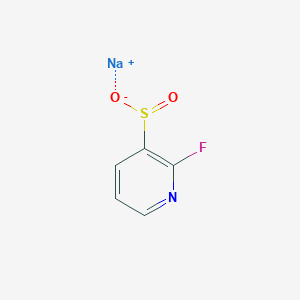

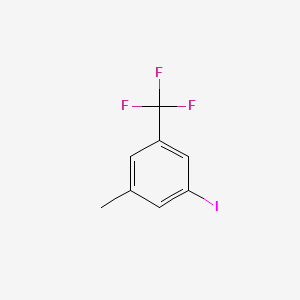
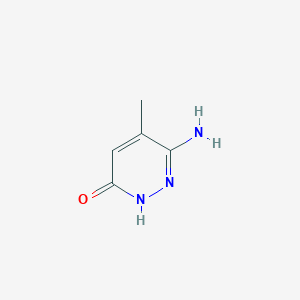
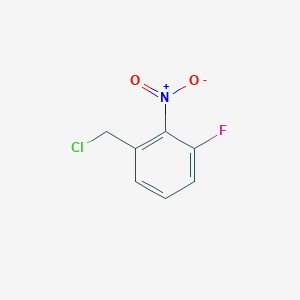
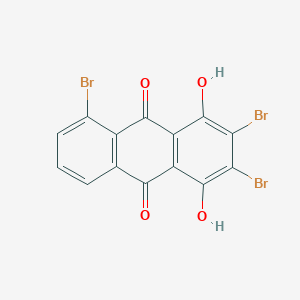

![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)
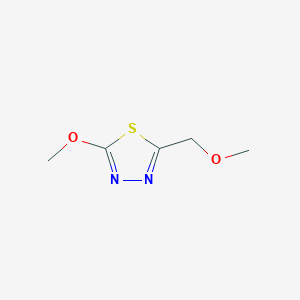
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
